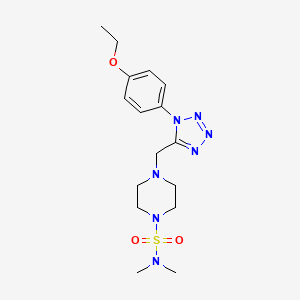
4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide" is a chemical entity that appears to be related to the class of sulfonamide-based compounds. Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group. They are widely used in medicine due to their antibacterial properties. The structure of the compound suggests that it may have potential biological activity, possibly as an endothelin receptor antagonist or in other pharmacological roles.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the use of sulfonyl chlorides as starting materials, as seen in the synthesis of hydroxylamine metabolites of sulfonamides . The process typically includes the formation of nitro derivatives followed by reduction to the corresponding hydroxylamine. In the context of the compound , although the exact synthesis pathway is not provided, it is likely that a similar approach could be employed, using appropriate starting materials and reagents to introduce the tetrazole and piperazine moieties.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The specific compound mentioned includes additional functional groups such as the tetrazole ring, which is known for its mimicry of the carboxylate group, and the piperazine ring, which is often found in drug molecules due to its ability to interact with biological targets. The presence of these groups suggests that the compound could interact with specific receptors or enzymes in the body, potentially leading to therapeutic effects.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including acylation, alkylation, and conjugation with other molecules. The hydroxylamine metabolites of sulfonamides, for example, are formed through reduction of nitro derivatives and can exhibit toxicity through covalent binding to biological molecules . The compound may also form reactive metabolites that could mediate biological effects or toxicity. The interactions with glutathione or N-acetylcysteine, as seen with sulfamethoxazole hydroxylamine, indicate that the compound could be detoxified by similar mechanisms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide" are not detailed in the provided papers, sulfonamide derivatives generally have properties that affect their pharmacokinetics and pharmacodynamics. These properties include solubility, stability, and the ability to cross biological membranes. The modifications on the sulfonamide scaffold, such as the oxazole ring substitution seen in biphenylsulfonamide ET(A) receptor antagonists, can lead to improvements in potency and metabolic stability . It is reasonable to infer that the tetrazole and piperazine modifications in the compound of interest could similarly influence its properties and biological activity.
科学的研究の応用
Photodynamic Therapy Applications
- The compound has been investigated for its potential in photodynamic therapy, particularly in cancer treatment. This is due to its promising properties as a photosensitizer, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Biological Evaluation in Medicinal Chemistry
- Sulfonamide-derived new ligands, including this compound, and their transition metal complexes have been synthesized and characterized. Their antibacterial, antifungal, and cytotoxic activities have been investigated, revealing moderate to significant activity against bacterial strains and good antifungal activity (Chohan & Shad, 2011).
In Vitro Liver Microsomal Stability Screening
- The compound has been used in studies focusing on the optimization of structure–metabolism relationships, particularly in the identification of selective endothelin receptor antagonists. These studies also included evaluating the compound's stability in rat and human liver microsomes, demonstrating its utility in drug metabolism and pharmacokinetics research (Humphreys et al., 2003).
Environmental Impact Assessment
- Environmental research involving sulfonamide antibiotics, to which this compound is related, has been conducted. This includes studies on their degradation by microorganisms and their impact on antibiotic resistance propagation (Ricken et al., 2013).
Structure and Molecular Docking Studies
- The compound has been part of structural analysis and molecular docking studies, particularly in the context of cyclooxygenase-2 enzyme inhibition. These studies are crucial in understanding the orientation and interaction of molecules within enzyme active sites, contributing to the development of potential therapeutic agents (Al-Hourani et al., 2015).
Enzyme Inhibition Studies
- Research on pyrazoline benzensulfonamides, which include this compound, focuses on their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Such studies are significant in the search for novel inhibitors for various biological activities (Ozmen Ozgun et al., 2019).
Polypharmacological Approach in CNS Disorders
- The compound has been part of studies aiming to design selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases, particularly those affecting the central nervous system. This includes evaluating their antidepressant-like and pro-cognitive properties (Canale et al., 2016).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
The lipophilicity and rate of degradation of similar compounds have been discussed, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been known to have various biologically vital properties .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-4-26-15-7-5-14(6-8-15)23-16(17-18-19-23)13-21-9-11-22(12-10-21)27(24,25)20(2)3/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZQSYDICSXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

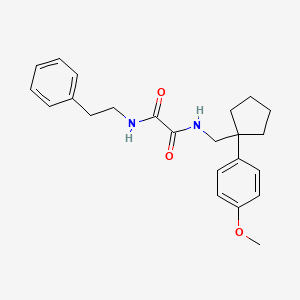


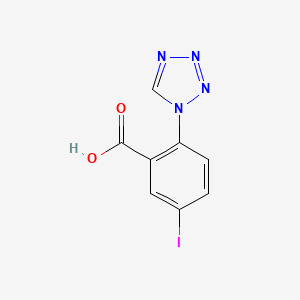
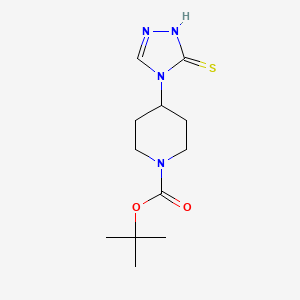
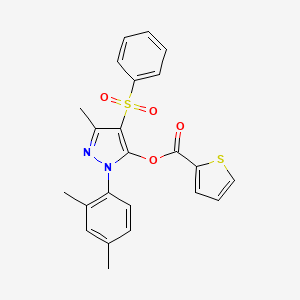
![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

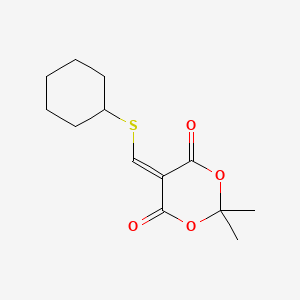
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)